molecular formula C14H11N3O5S B4687266 {4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid

{4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid

Cat. No. B4687266
M. Wt: 333.32 g/mol
InChI Key: DEGBQBCUZCJKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid, also known as BDPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDPAA is a fluorescent probe that has been widely used in the fields of biochemistry, pharmacology, and neuroscience.

Mechanism of Action

{4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid works by binding to proteins, enzymes, and receptors, and emitting a fluorescent signal upon excitation by light. The fluorescent signal is proportional to the concentration of the bound molecule, allowing for quantitative analysis of the binding interaction. This compound has a high quantum yield and photostability, making it an ideal fluorescent probe for long-term imaging studies.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with the function of proteins, enzymes, or receptors, and has no cytotoxic effects. This compound has also been shown to be stable in biological fluids, allowing for in vivo imaging studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of {4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid is its high sensitivity and specificity for binding to proteins, enzymes, and receptors. It allows for quantitative analysis of binding interactions, which is critical for understanding biological processes. Additionally, this compound has a high quantum yield and photostability, making it an ideal fluorescent probe for long-term imaging studies.
One of the limitations of this compound is its limited spectral range, which may limit its use in multiplex imaging studies. Additionally, this compound requires excitation with UV light, which can be damaging to cells and tissues if used for extended periods of time.

Future Directions

There are several future directions for the use of {4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid in scientific research. One potential application is in the development of new drugs and therapies. This compound can be used to screen for potential drug targets and to study the mechanism of action of drugs. Additionally, this compound can be used to study the effect of environmental factors on protein function and to identify new biomarkers for disease diagnosis.
Another future direction for this compound is in the development of new imaging techniques. This compound can be used in combination with other fluorescent probes to enable multiplex imaging studies. Additionally, this compound can be used to study the dynamics of protein interactions in real-time.
In conclusion, this compound is a versatile fluorescent probe that has numerous applications in scientific research. Its high sensitivity and specificity make it an ideal tool for studying protein function and interaction. With continued research, this compound has the potential to revolutionize the field of biochemistry and pharmacology.

Scientific Research Applications

{4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}acetic acid has been extensively used as a fluorescent probe in various scientific research applications. It has been used to study the binding sites of proteins, enzymes, and receptors. This compound has also been used to study the interaction between ligands and receptors, as well as the conformational changes of proteins. Additionally, this compound has been used to study the distribution and localization of molecules in cells and tissues.

properties

IUPAC Name

2-[4-(2,1,3-benzoxadiazol-4-ylsulfonylamino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c18-13(19)8-9-4-6-10(7-5-9)17-23(20,21)12-3-1-2-11-14(12)16-22-15-11/h1-7,17H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGBQBCUZCJKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.